Tetracosactida

Descripción general

Descripción

Cosyntropin is a man-made form of a hormone called adrenocorticotropic hormone (ACTH). ACTH is a hormone that is normally produced by the pituitary gland in the brain. ACTH stimulates the adrenal glands to release the hormones cortisol and adrenaline. These hormones help your body respond to stress and also support many systems of the body including circulation, metabolism, immunity, and the nervous system .

Synthesis Analysis

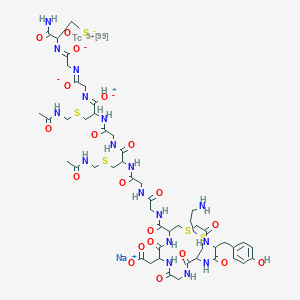

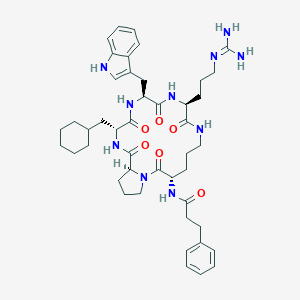

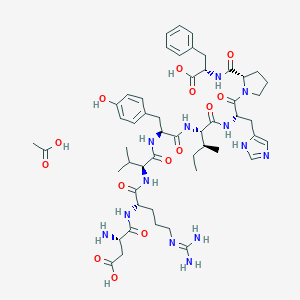

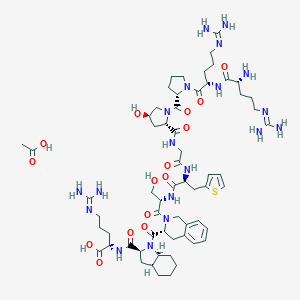

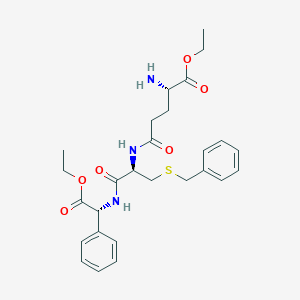

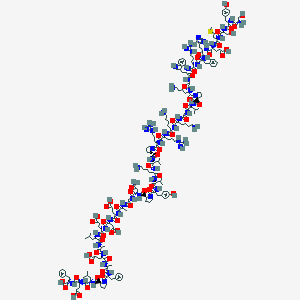

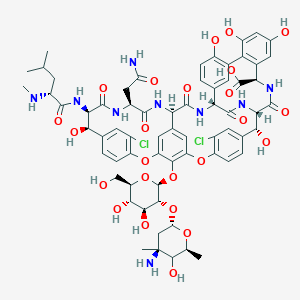

Cosyntropin is a synthetic peptide forming the fully active N-terminal portion of corticotropin. Like the endogenous peptide, cosyntropin stimulates the adrenal cortex to produce and secrete adrenocortical hormones .Molecular Structure Analysis

Cosyntropin is a synthetic peptide with the empirical formula C136H210N40O31S and a molecular weight of 2933.44 . The structure is complex and can be visualized using specialized software .Chemical Reactions Analysis

The chemical reactions involving Cosyntropin are complex and primarily occur in the body. Cosyntropin combines with a specific receptor in the adrenal cell plasma membrane and stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria .Physical And Chemical Properties Analysis

The physical and chemical properties of Cosyntropin are complex due to its peptide nature. It is a synthetic peptide with a specific sequence of amino acids, giving it unique properties .Aplicaciones Científicas De Investigación

Agente de Diagnóstico para la Insuficiencia Adrenocortical

Tetracosactida se utiliza ampliamente como herramienta de diagnóstico en la detección de pacientes que se presume tienen insuficiencia adrenocortical. Ayuda a determinar la funcionalidad de la corteza suprarrenal al estimularla para que produzca cortisol, lo que permite evaluar la capacidad de respuesta suprarrenal .

Evaluación del Tratamiento de la Insuficiencia Adrenocortical

Los estudios han evaluado la eficacia y la tolerancia de la this compound como tratamiento para la insuficiencia adrenocortical, con el objetivo de reducir la necesidad de tratamientos invasivos como el uso de parches de sangre al ofrecer una alternativa de fácil administración con un perfil de seguridad conocido .

Estudios Farmacodinámicos

Se ha realizado investigación sobre la farmacodinámica de la this compound nasal, particularmente cuando se mejora con potenciadores de fármacos nasales como la quitosana. Estos estudios se centran en mejorar la absorción y la respuesta glucocorticoide resultante, lo cual es crucial para estimular la corteza suprarrenal .

Insuficiencia Adrenocortical Inducida por Glucocorticoides

This compound se utiliza en pruebas bioquímicas para identificar la insuficiencia adrenocortical inducida por glucocorticoides. La prueba corta de ACTH a dosis alta, que utiliza this compound, es un procedimiento estándar en la práctica clínica para este propósito .

Agente de Diagnóstico en Pediatría

Cosyntropin, un derivado sintético de la hormona adrenocorticotrópica, ha visto un aumento del uso en pediatría para la evaluación y el diagnóstico de la insuficiencia adrenocortical. Implica la verificación de los niveles de cortisol antes y después de una inyección de Cosyntropin .

Diagnóstico de la Hiperplasia Suprarrenal Congénita No Clásica

La prueba de Cosyntropin también se utiliza para diagnosticar afecciones como la hiperplasia suprarrenal congénita no clásica (NCCAH). Implica analizar los niveles de cortisol y 17-hidroxiprogesterona utilizando análisis estandarizados para determinar puntos de corte precisos .

Mecanismo De Acción

Target of Action

Tetracosactide, also known as Cosyntropin, is a synthetic peptide that is identical to the 24-amino acid segment at the N-terminal of adrenocorticotropic hormone (ACTH) . The primary target of Tetracosactide is the adrenal cortex, where it stimulates the production of corticosteroids .

Mode of Action

Tetracosactide mimics the action of natural ACTH in the body. When administered, it binds to the same receptors on the adrenal glands that ACTH would bind to . This binding stimulates the adrenal glands to produce and release cortisol and other corticosteroid hormones . The hormone-receptor complex activates adenylate cyclase, stimulating the production of cyclic AMP (adenosine monophosphate) and promoting the synthesis of pregnenolone from cholesterol .

Biochemical Pathways

The activation of adenylate cyclase and the subsequent increase in cyclic AMP levels promote this synthesis .

Pharmacokinetics

Tetracosactide exhibits the same activity as natural ACTH with regard to all its biological activities . The complex results in a product whose absorption in humans is effected over a longer period of time as compared to corticotropin . Therefore, therapy may be maintained with less frequent administration . The bioavailability of Tetracosactide was found to be 14.3% in a pediatric study .

Result of Action

The primary result of Tetracosactide’s action is the increased production and release of corticosteroids in the adrenal cortex . This leads to a rise in plasma cortisol levels, which is used in the diagnosis of adrenal insufficiency .

Action Environment

These may include demographic factors, intrinsic factors such as microbiota and stress, usage of medicaments, and various environmental factors

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFCCMDUURGSE-SQKVDDBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H210N40O31S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2933.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cosyntropin elicits all the pharmacologic responses usually produced by endogenous corticotropin; however, cosyntropin is immunologically much less active than corticotropin since most of the antigenic activity of corticotropin has been attributed to the C-terminal portion of the molecule (i.e., the 22-39 amino acid residues). In patients with normal adrenocortical function, cosyntropin stimulates the adrenal cortex to secrete cortisol (hydrocortisone), corticosterone, several weakly androgenic substances, and to a very limited extent aldosterone. When cosyntropin is used diagnostically, the effect of the drug is usually measured by determining plasma cortisol concentrations prior to and following administration of the drug. In patients with primary adrenocortical insufficiency (Addison's disease), cosyntropin does not substantially increase plasma cortisol concentrations. | |

| Record name | Cosyntropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

16960-16-0 | |

| Record name | Tetracosactide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cosyntropin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3307 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: How does cosyntropin interact with its target and what are the downstream effects?

A1: Cosyntropin mimics the action of endogenous ACTH by binding to melanocortin 2 receptors (MC2R) located on the surface of adrenal gland cells. [] This binding initiates a signaling cascade that ultimately leads to the production and release of cortisol, the primary glucocorticoid hormone in humans. [, ]

Q2: What is the molecular formula and weight of cosyntropin?

A2: Cosyntropin consists of the first 24 amino acids of the naturally occurring ACTH molecule. Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of cosyntropin.

Q3: How stable is cosyntropin under different storage conditions?

A3: Studies have shown that reconstituted cosyntropin maintains its biological activity when stored frozen at -20°C in plastic syringes for at least 6 months. [] Prolonged refrigeration of the reconstituted solution at 4-8°C for up to 60 days also does not affect its validity for use in the 1 µg cosyntropin test. []

Q4: What are the advantages of using cosyntropin in adrenal function testing?

A4: Cosyntropin is a reliable stimulator of cortisol secretion and provides a direct assessment of adrenal gland responsiveness. [, ] It is readily available, easy to administer, and has a well-established safety profile. [, ]

Q5: What are the different doses of cosyntropin used in clinical practice and research?

A5: Cosyntropin is commonly administered at doses of 1 µg, 10 µg, and 250 µg. The appropriate dose varies depending on the patient population and the specific clinical question. [, , , , ]

Q6: What factors can influence the cortisol response to cosyntropin?

A7: Several factors can influence cortisol response, including the patient's age, weight, underlying health conditions (such as sepsis or critical illness), previous or ongoing glucocorticoid treatment, and the presence of certain medications. [, , , , ]

Q7: What are some potential areas for future research on cosyntropin?

A7: Future research could focus on:

- Optimizing cosyntropin dosing strategies for different patient populations, particularly in critically ill individuals and those with obesity. [, ]

- Further elucidating the impact of cosyntropin stimulation on aldosterone secretion and lateralization during AVS. [, ]

- Identifying novel biomarkers that can improve the diagnosis and management of adrenal insufficiency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.